BenchChemオンラインストアへようこそ!

Ethomersol

Drug Formulation Aqueous Solubility Parenteral Administration

Ethomersol (5-ethoxy-2-ethylmercaptobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector and antihypoxant, with a molecular weight of 222.31 g/mol. Developed as a successor to earlier benzimidazole-based compounds, it exhibits dual functionality in enhancing physical and mental performance without increasing oxygen consumption while also providing protection against oxygen insufficiency.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 135048-68-9
Cat. No. B039126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthomersol
CAS135048-68-9
Synonyms5-ethoxy-2-ethylmercaptobenzimidazole; Tomerzol; Etomerzol; 
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCC
InChIInChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyXFLUTXZJXVSDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethomersol (CAS 135048-68-9) Product Overview: Procurement-Grade Specifications and Core Characteristics


Ethomersol (5-ethoxy-2-ethylmercaptobenzimidazole) is a synthetic benzimidazole derivative classified as an actoprotector and antihypoxant, with a molecular weight of 222.31 g/mol . Developed as a successor to earlier benzimidazole-based compounds, it exhibits dual functionality in enhancing physical and mental performance without increasing oxygen consumption while also providing protection against oxygen insufficiency [1]. Ethomersol is typically supplied as a hydrochloride salt to improve aqueous solubility, with standard research-grade purity specifications of ≥95% .

Why Ethomersol (CAS 135048-68-9) Cannot Be Interchanged with Other Benzimidazole-Derived Actoprotectors


Within the benzimidazole actoprotector class, substitution of Ethomersol with analogs such as Bemitil (Metaprot) or Tomerzol is not scientifically justifiable due to significant differences in aqueous solubility and resulting formulation capabilities . Ethomersol is formulated as a hydrochloride salt specifically to overcome the poor aqueous solubility that limits parenteral administration of its predecessor Bemitil . Furthermore, despite their shared benzimidazole core, these compounds exhibit distinct biological profiles across multiple assay systems—including differential efficacy in lipid peroxidation reduction, postischemic hypoperfusion correction, and cardioprotective recovery kinetics—each requiring independent verification and procurement based on specific research objectives [1].

Ethomersol (CAS 135048-68-9) Quantitative Differentiation Evidence Guide


Formulation and Solubility Advantage of Ethomersol Hydrochloride Salt Versus Bemitil Free Base

Ethomersol is formulated as a hydrochloride salt to overcome the poor aqueous solubility that limits parenteral use of its predecessor Bemitil, a benzimidazole derivative sharing structural homology . This formulation distinction directly impacts procurement decisions for studies requiring injectable or intravenous administration routes, as the hydrochloride salt enables aqueous reconstitution that is not achievable with Bemitil in its free base form.

Drug Formulation Aqueous Solubility Parenteral Administration Bioavailability

Superior Antioxidant Efficacy: Ethomersol Versus Piracetam in Reducing Brain Lipid Peroxidation After Trauma

In a comparative study of craniocerebral trauma in rats, Ethomersol demonstrated significantly greater efficacy than Piracetam in preventing the accumulation of primary and secondary lipid peroxidation products [1]. Both compounds were administered intraperitoneally at 25 mg/kg for three days following trauma, and Ethomersol's superior performance was observed alongside decreased reduced glutathione levels and reduced superoxide dismutase activity in brain tissue [1].

Antioxidant Lipid Peroxidation Traumatic Brain Injury Neuroprotection

Equivalent Cardioprotective Recovery Kinetics: Ethomersol and Bemitil After Acute Hypoxia-Reoxygenation

During the reoxygenation period following a single 3-minute episode of acute hypoxia, both Ethomersol and Bemitil exerted pronounced cardioprotective effects in rat myocardial tissue [1]. The protective action was quantified through multiple hemodynamic parameters including more complete restoration of developed pressure, maximum contraction velocity, and maximum relaxation velocity [1]. Both compounds also prevented bradycardia development and demonstrated higher recovery coefficients compared to untreated control animals [1].

Cardioprotection Hypoxia-Reoxygenation Myocardial Recovery Ischemia-Reperfusion

Calcium Channel Blockade Activity: Unique Vasodilatory Mechanism Distinct from Class Peers

Mechanistic analysis of Ethomersol's vasodilatory action revealed its capacity to block potential-dependent calcium channels and partially inhibit intracellular calcium mobilization when adrenergic and serotoninergic receptors are activated [1]. This calcium channel blocking activity underlies its ability to eliminate postischemic hypoperfusion when administered intraperitoneally at 50 mg/kg before or immediately after ischemia in a rat carotid artery occlusion model [2].

Calcium Channel Blocker Vasodilation Postischemic Hypoperfusion Platelet Aggregation

Equivalent Efficacy in Reducing Oxygen Consumption: Ethomersol, Bemitil, Amtizole, and Trymeen After Traumatic Brain Injury

In an experimental model of traumatic brain injury in rats, Ethomersol (25 mg/kg) reduced tissue oxygen consumption and decreased oxygen demands in the acute posttraumatic period [1]. This effect was comparable to that observed with three other antihypoxants tested at the same dose: Bemitil, Amtizole, and Trymeen [1]. The reduction in oxygen consumption represents a key component of the protective mechanism of these compounds under traumatic brain injury conditions [1].

Oxygen Consumption Metabolic Modulation Traumatic Brain Injury Tissue Oxygen Demand

Ethomersol (CAS 135048-68-9): Evidence-Based Research and Industrial Application Scenarios


Cerebral Ischemia and Postischemic Hypoperfusion Studies Requiring Calcium Channel Blockade

Ethomersol is the procurement choice for research programs investigating the correction of postischemic hypoperfusion through calcium channel-dependent mechanisms. Its demonstrated capacity to block potential-dependent calcium channels and eliminate postischemic hypoperfusion at 50 mg/kg in rat carotid artery occlusion models distinguishes it from other benzimidazole antihypoxants lacking documented calcium channel activity [1]. This application scenario is particularly relevant for stroke research, cerebral blood flow regulation studies, and investigations of vascular smooth muscle pharmacology where combined vasodilatory and antiplatelet mechanisms are of interest [1].

Oxidative Stress and Neuroprotection Studies in Traumatic Brain Injury

For traumatic brain injury research focused on lipid peroxidation and oxidative stress, Ethomersol (25 mg/kg intraperitoneal, 3 days) provides superior efficacy compared to Piracetam in reducing primary and secondary lipid peroxidation products in brain tissue [2]. This application scenario encompasses craniocerebral trauma models, neuroprotection screening programs, and studies investigating the relationship between antioxidant defense systems and behavioral recovery after brain injury [2].

Cardioprotection Research in Hypoxia-Reoxygenation and Ischemia-Reperfusion Injury

Ethomersol is indicated for myocardial protection studies following hypoxia-reoxygenation or ischemia-reperfusion insults. At doses producing equivalent cardioprotective efficacy to Bemitil—including restoration of developed pressure, maximum contraction velocity, and maximum relaxation velocity after 3-minute acute hypoxia [3]—Ethomersol offers the practical advantage of hydrochloride salt formulation enabling aqueous reconstitution for parenteral administration . This scenario applies to isolated heart preparations, in vivo myocardial infarction models, and studies of postischemic functional recovery where reliable compound solubility is essential.

Metabolic Modulation and Oxygen Consumption Studies in Tissue Injury Models

For research programs investigating tissue oxygen demand modulation following traumatic injury, Ethomersol (25 mg/kg) provides oxygen consumption reduction efficacy equivalent to Bemitil, Amtizole, and Trymeen [4]. This application scenario is suited for studies of metabolic adaptation to injury, mitochondrial function assessment under pathological conditions, and screening of antihypoxic interventions where compound formulation flexibility (via hydrochloride salt) is an experimental design consideration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethomersol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.